

A Comparative Guide to the Immunogenicity of G0 and G0F Glycoforms

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For Researchers, Scientists, and Drug Development Professionals

The glycosylation profile of therapeutic monoclonal antibodies (mAbs) is a critical quality attribute that can significantly influence their safety and efficacy. Among the various glycoforms, the absence or presence of a core fucose on the N-glycan of the Fc region, designated as G0 and G0F respectively, has emerged as a key determinant of immunogenicity. This guide provides an objective comparison of the immunological effects of G0 and G0F glycoforms, supported by experimental data, to inform antibody engineering and development strategies.

Data Summary

The primary immunological distinction between G0 and G0F glycoforms lies in their differential ability to mediate effector functions such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). The absence of core fucose in the G0 glycoform dramatically enhances its binding affinity to the FcyRIIIa receptor on immune effector cells, leading to a more potent ADCC response.



Effector Function	G0 (Afucosylated)	G0F (Fucosylated)	Key Findings
ADCC Activity	Significantly Enhanced	Basal Level	The lack of core fucose in G0 glycoforms leads to a substantial increase in binding affinity for FcyRIIIa, resulting in a more potent induction of ADCC.[1][2][3][4] This can be up to 100-fold higher compared to fucosylated antibodies.[3]
CDC Activity	Generally Lower or Unchanged	Generally Higher	Terminal galactose residues, rather than core fucosylation, appear to have a more significant impact on CDC. Some studies suggest that fucosylation has no significant effect on C1q binding, the initiating step of the classical complement pathway.
ADCP Activity	Reduced	Higher	Unexpectedly, some studies have shown that G0 and G0F glycoforms inversely correlate with Antibody-Dependent Cellular Phagocytosis (ADCP) activity. Increased galactosylation, rather

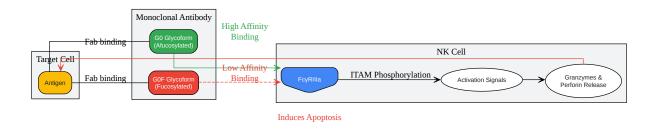


			than the absence of fucose, appears to correlate with stronger ADCP.
Anti-Drug Antibody (ADA) Formation	Not well-established	Not well-established	While non-human glycoforms can be immunogenic, the direct impact of core fucosylation on the generation of antidrug antibodies is not extensively documented in direct comparative studies.
Pharmacokinetics (PK)	Slightly increased clearance	Reference clearance	Afucosylation may lead to a minor increase in clearance rates compared to fucosylated counterparts.

Key Signaling Pathways and Experimental Workflows

The differential immunogenicity of G0 and G0F glycoforms is rooted in their structural interaction with Fc receptors on immune cells. The following diagrams illustrate the key signaling pathway of ADCC and a typical experimental workflow for comparing the bioactivity of these glycoforms.

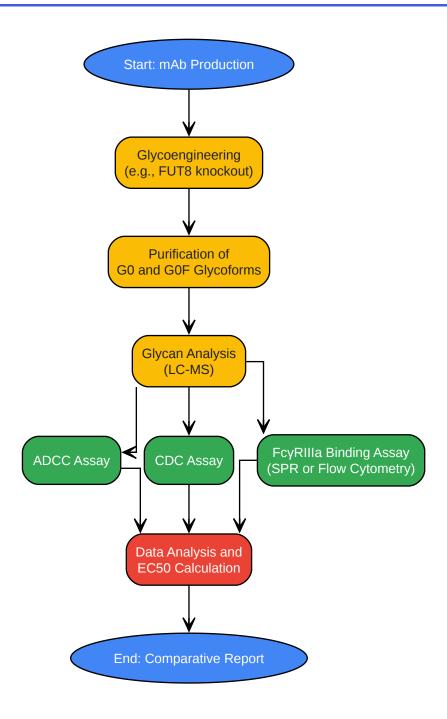




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Caption: ADCC signaling pathway comparing G0 and G0F glycoforms.





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Caption: Experimental workflow for comparing G0 and G0F immunogenicity.

Experimental Protocols

The following are generalized methodologies for key experiments used to compare the immunogenicity of G0 and G0F glycoforms. Specific details may vary based on the monoclonal antibody and cell lines used.



Generation and Purification of G0 and G0F Glycoforms

- Cell Line Engineering: To produce afucosylated (G0) mAbs, a common method is the knockout of the fucosyltransferase 8 (FUT8) gene in the host cell line (e.g., CHO cells).
- Cell Culture: Wild-type and FUT8 knockout cell lines are cultured under standard conditions to produce fucosylated (G0F) and afucosylated (G0) mAbs, respectively.
- Purification: The mAbs are purified from the cell culture supernatant using protein A affinity chromatography followed by further polishing steps such as ion-exchange chromatography to ensure high purity.

Glycan Analysis

- Sample Preparation: N-glycans are released from the purified mAbs using PNGase F digestion. The released glycans are then fluorescently labeled, for example, with 2-aminobenzamide (2-AB).
- LC-MS Analysis: The labeled glycans are separated and identified using liquid chromatography-mass spectrometry (LC-MS). This allows for the confirmation of the fucosylation status and the relative abundance of different glycoforms.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

- Target Cells: A target cell line expressing the antigen of interest is labeled with a fluorescent dye (e.g., calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
- Effector Cells: Natural Killer (NK) cells, either primary cells or an established cell line (e.g., NK92), are used as effector cells.
- Assay Procedure:
 - Target cells are incubated with serial dilutions of the G0 and G0F mAb glycoforms.
 - Effector cells are added at a specific effector-to-target (E:T) ratio.
 - The mixture is incubated for a set period (e.g., 4 hours).



- Cell lysis is quantified by measuring the release of the fluorescent dye or radioactive isotope into the supernatant.
- Data Analysis: The percentage of specific lysis is plotted against the antibody concentration, and the EC50 value (the concentration of antibody that induces 50% of the maximum lysis) is calculated.

Complement-Dependent Cytotoxicity (CDC) Assay

- Target Cells: A target cell line expressing the antigen of interest is used.
- Complement Source: A source of active complement, typically normal human serum, is used.
- Assay Procedure:
 - Target cells are incubated with serial dilutions of the G0 and G0F mAb glycoforms.
 - The complement source is added to the mixture.
 - The mixture is incubated for a set period (e.g., 2 hours).
 - Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or by flow cytometry with a viability dye.
- Data Analysis: The percentage of cell lysis is plotted against the antibody concentration to determine the EC50 value.

FcyRIIIa Binding Assay

- Methodology: Surface Plasmon Resonance (SPR) or flow cytometry are commonly used methods.
- SPR:
 - The FcyRIIIa receptor is immobilized on a sensor chip.
 - Serial dilutions of the G0 and G0F mAb glycoforms are flowed over the chip.



- The binding kinetics (association and dissociation rates) are measured to determine the binding affinity (KD).
- Flow Cytometry:
 - Effector cells expressing FcyRIIIa are incubated with fluorescently labeled G0 and G0F mAb glycoforms.
 - The mean fluorescence intensity (MFI) is measured by flow cytometry, which is proportional to the amount of bound antibody.

Conclusion

The presence or absence of core fucose on the Fc N-glycan is a critical determinant of the immunological activity of therapeutic antibodies. The G0 glycoform, lacking core fucose, consistently demonstrates significantly enhanced ADCC activity, a key mechanism for the elimination of target cells in oncology and other therapeutic areas. While the impact on CDC is less pronounced and appears to be more influenced by galactosylation, the profound effect on ADCC makes afucosylation a highly attractive strategy for antibody engineering to enhance therapeutic efficacy. Careful consideration of the desired mechanism of action is crucial when selecting the optimal glycoform profile for a given therapeutic candidate. Further research is warranted to fully elucidate the impact of fucosylation on ADCP and the potential for ADA formation.

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